(S)-2-Amino-2-(5-fluoro-2-methoxypyridin-3-YL)ethan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-2-(5-fluoro-2-methoxypyridin-3-YL)ethan-1-OL is a chemical compound with the molecular formula C8H10FNO2 and a molecular weight of 171.17 g/mol . This compound is characterized by the presence of a fluorine atom, a methoxy group, and an amino group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of (S)-2-Amino-2-(5-fluoro-2-methoxypyridin-3-YL)ethan-1-OL involves several steps. One common synthetic route includes the reaction of 5-fluoro-2-methoxypyridine with an appropriate amino alcohol under specific reaction conditions . Industrial production methods may involve bulk manufacturing and custom synthesis to ensure high purity and yield .
Analyse Chemischer Reaktionen
(S)-2-Amino-2-(5-fluoro-2-methoxypyridin-3-YL)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-2-(5-fluoro-2-methoxypyridin-3-YL)ethan-1-OL is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-2-(5-fluoro-2-methoxypyridin-3-YL)ethan-1-OL involves its interaction with specific molecular targets and pathways. The fluorine and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
(S)-2-Amino-2-(5-fluoro-2-methoxypyridin-3-YL)ethan-1-OL can be compared with other similar compounds, such as:
(S)-1-(5-Fluoro-2-methoxypyridin-3-yl)ethan-1-ol: This compound has a similar structure but lacks the amino group.
5-Fluoro-2-methoxypyridine: This compound is a precursor in the synthesis of this compound.
The presence of the amino group in this compound makes it unique and contributes to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H11FN2O2 |
---|---|
Molekulargewicht |
186.18 g/mol |
IUPAC-Name |
(2S)-2-amino-2-(5-fluoro-2-methoxypyridin-3-yl)ethanol |
InChI |
InChI=1S/C8H11FN2O2/c1-13-8-6(7(10)4-12)2-5(9)3-11-8/h2-3,7,12H,4,10H2,1H3/t7-/m1/s1 |
InChI-Schlüssel |
RGTBHCVVMPBTMA-SSDOTTSWSA-N |
Isomerische SMILES |
COC1=C(C=C(C=N1)F)[C@@H](CO)N |
Kanonische SMILES |
COC1=C(C=C(C=N1)F)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.